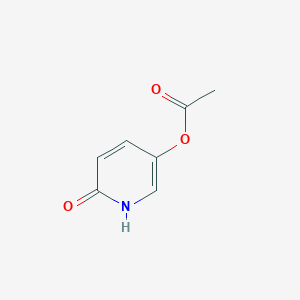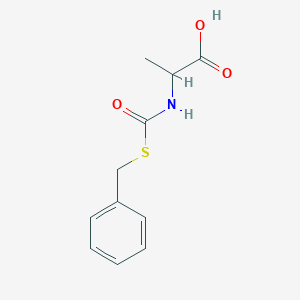
2-(Benzylsulfanylcarbonylamino)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzylsulfanylcarbonylamino)propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzylsulfanylcarbonylamino group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanylcarbonylamino)propanoic acid typically involves the reaction of benzyl mercaptan with a suitable carbonyl compound, followed by the introduction of an amino group and subsequent carboxylation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzylsulfanylcarbonylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-(Benzylsulfanylcarbonylamino)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzylsulfanylcarbonylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Benzylsulfanylcarbonylamino)butanoic acid
- 2-(Benzylsulfanylcarbonylamino)pentanoic acid
- 2-(Benzylsulfanylcarbonylamino)hexanoic acid
Uniqueness
2-(Benzylsulfanylcarbonylamino)propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylsulfanylcarbonylamino group provides unique reactivity and interaction potential compared to other similar compounds.
Propriétés
Numéro CAS |
6297-75-2 |
|---|---|
Formule moléculaire |
C11H13NO3S |
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
2-(benzylsulfanylcarbonylamino)propanoic acid |
InChI |
InChI=1S/C11H13NO3S/c1-8(10(13)14)12-11(15)16-7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,15)(H,13,14) |
Clé InChI |
QRQAUDOFQQQIGA-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC(=O)SCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![N-[[5-(4-chlorophenyl)-2-furanyl]methylene]Ethanamine](/img/structure/B13755071.png)
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
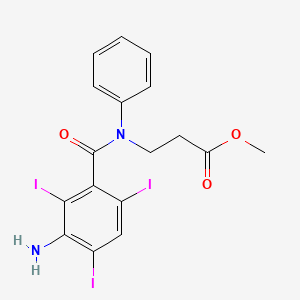
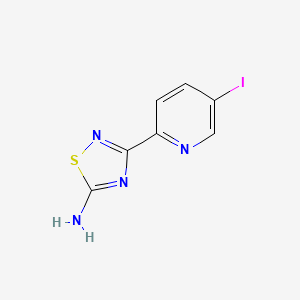
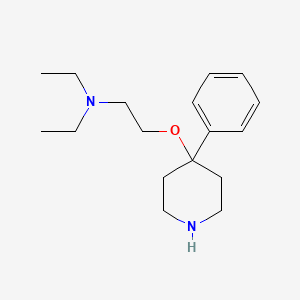
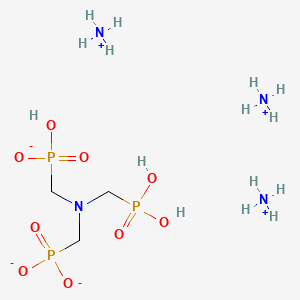
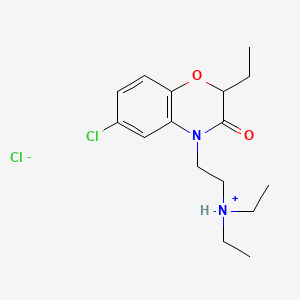
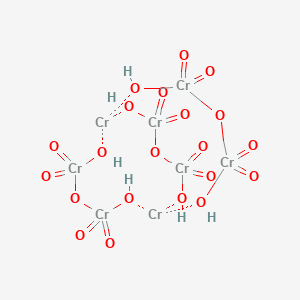
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]acetamide](/img/structure/B13755124.png)
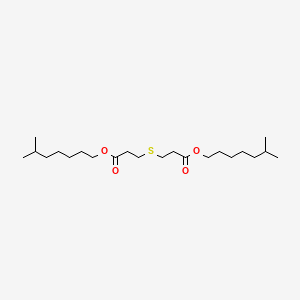

![Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)](/img/structure/B13755139.png)
